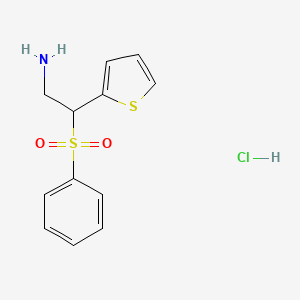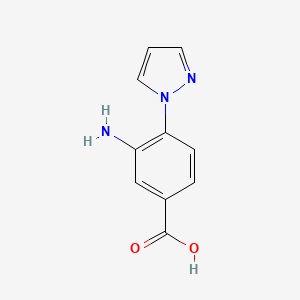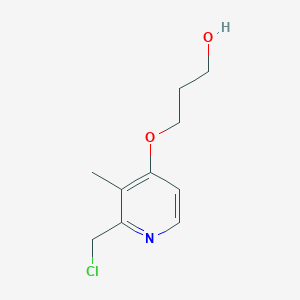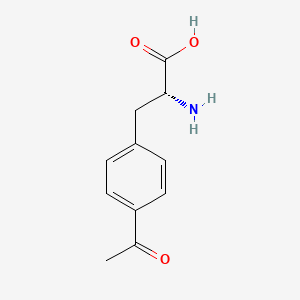
(R)-3-(4-Acetylphenyl)-2-aminopropanoic acid
Descripción general
Descripción
(R)-3-(4-Acetylphenyl)-2-aminopropanoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analysis of 2,4-D Herbicide Toxicity
This review summarizes the characteristics of 2,4-dichlorophenoxyacetic acid (2,4-D) toxicity and mutagenicity, illustrating the methodological approaches for studying chemical toxicity and environmental impact. Such methodologies could be relevant for researching the environmental and toxicological profiles of similar compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Applications of Ninhydrin Reaction
This paper discusses the applications of the ninhydrin reaction for analyzing amino acids, peptides, and proteins, showcasing the chemical analysis techniques that could be applied to study the reactions and properties of "(R)-3-(4-Acetylphenyl)-2-aminopropanoic acid" and its derivatives (Friedman, 2004).
Therapeutic Effects of 4-Phenylbutyric Acid
This review highlights the use of 4-phenylbutyric acid as a chemical chaperone to prevent misfolded protein aggregation, indicating the potential for chemical compounds to influence protein folding and stability. Research into the biochemical and therapeutic applications of related compounds could be informed by such mechanisms (Kolb et al., 2015).
Hydrophilic Interaction Chromatography
This review on hydrophilic interaction chromatography (HILIC) details separation techniques for polar compounds, which could be critical for purifying and analyzing "this compound" and its reactions products (Jandera, 2011).
Rosmarinic Acid in Food Industry
The review on rosmarinic acid illustrates the process of translating chemical compounds' biological activities into practical applications in the food industry, hinting at the potential pathways for incorporating chemical compounds into consumer products for their antioxidant and preservative properties (Marchev et al., 2021).
Mecanismo De Acción
Target of Action
D-4-Acetylphe, also known as ®-3-(4-Acetylphenyl)-2-aminopropanoic acid or (2R)-3-(4-acetylphenyl)-2-aminopropanoic acid, is a complex compound. Compounds similar to d-4-acetylphe, such as dpp-4 inhibitors, have been shown to interact with dipeptidyl peptidase-4 (dpp-4) enzymes . These enzymes are highly expressed on the surface of intestinal epithelial cells and play a crucial role in glucose homeostasis .
Mode of Action
Dpp-4 inhibitors, which are structurally similar, improve glucose homeostasis through a mode of action related to the stabilization of the active forms of dpp-4-sensitive hormones such as incretins that enhance glucose-induced insulin secretion .
Biochemical Pathways
Dpp-4 inhibitors, which are structurally similar, are known to affect the incretin pathway . Incretins are a group of metabolic hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4, the active forms of incretins are stabilized, leading to enhanced glucose-induced insulin secretion .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s bioavailability .
Result of Action
Dpp-4 inhibitors, which are structurally similar, are known to improve glucose tolerance and plasma insulin levels .
Action Environment
It is known that boronic acids and their esters, which are structurally similar to d-4-acetylphe, are only marginally stable in water . The rate of their hydrolysis reaction is considerably accelerated at physiological pH .
Propiedades
IUPAC Name |
(2R)-3-(4-acetylphenyl)-2-aminopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSBHXZKWRIEIA-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine](/img/structure/B3033758.png)
![3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3033759.png)
![3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3033760.png)
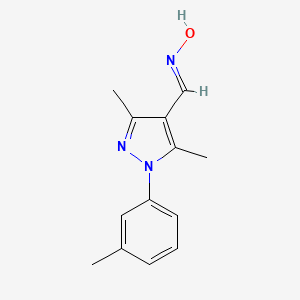
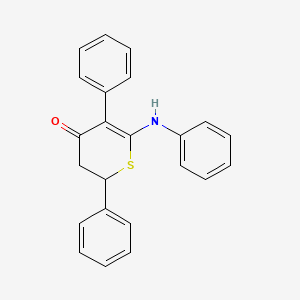

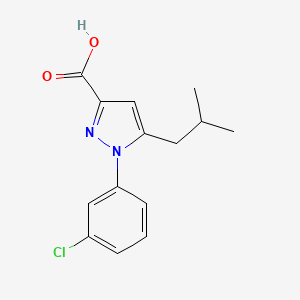
![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)
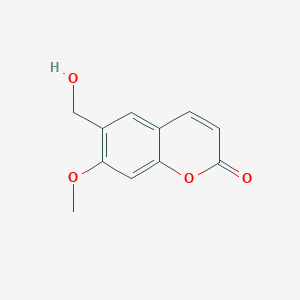
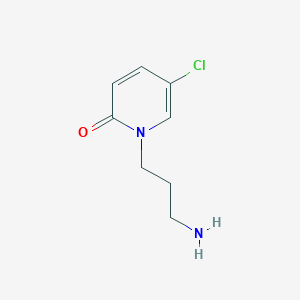
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)
